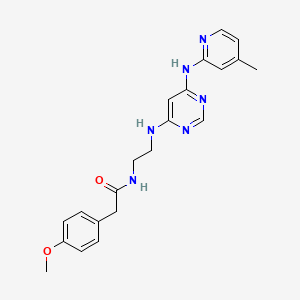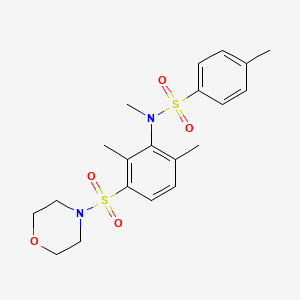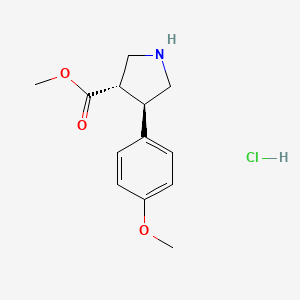![molecular formula C16H16O4 B2447515 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde CAS No. 1305312-52-0](/img/structure/B2447515.png)
4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “3-(4-Methoxyphenoxy)benzaldehyde” was used as a building block in the synthesis of tetrahydroisoquinolinones . It was also used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .
Molecular Structure Analysis
The molecular structure of a similar compound, “3-(4-Methoxyphenoxy)benzaldehyde”, has been reported. Its molecular formula is C14H12O3 and its molecular weight is 228.2433 .
Wissenschaftliche Forschungsanwendungen
Solid Phase Organic Synthesis
4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde and its derivatives have been explored for their potential in solid-phase organic synthesis. A study by Swayze (1997) demonstrated the use of electron-rich benzaldehyde derivatives for solid phase synthesis, highlighting the versatility of these compounds in synthesizing complex molecules with high purity and yield through reductive amination and subsequent derivatization steps (Swayze, 1997).
Materials Science and Optical Applications
In the realm of materials science, 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde derivatives have been utilized in the synthesis of metal complexes with enhanced thermal stability and optical properties. Barberis and Mikroyannidis (2006) synthesized aluminum and zinc complexes using derivatives, which exhibited significant improvements in thermal stability and emitted blue-green light, showcasing their potential for use in photoluminescent applications (Barberis & Mikroyannidis, 2006).
Chemical Synthesis and Reaction Mechanisms
The compound's derivatives also play a critical role in chemical synthesis and understanding reaction mechanisms. For instance, the selective protection of hydroxyl groups in benzaldehyde derivatives provides valuable insights into regioselective synthetic strategies, as reported by Plourde and Spaetzel (2002), showcasing the methodological advancements in the synthesis of chemically modified compounds (Plourde & Spaetzel, 2002).
Nonlinear Optical Properties
Additionally, 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde has been identified as a promising candidate for nonlinear optical applications due to its effective conversion efficiency. Singh et al. (2001) successfully grew single crystals of vanillin, a derivative, demonstrating its potential in second harmonic generation applications for the ultra-violet and near-infrared wavelength region (Singh, Singh, Singh, & Singh, 2001).
Eigenschaften
IUPAC Name |
4-methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-6-4-3-5-13(14)11-20-16-9-12(10-17)7-8-15(16)19-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGPGXJRLYSHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2447433.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2447439.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2447442.png)

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2447446.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B2447450.png)
![Methyl 2-[[(Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2447451.png)

![2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B2447455.png)